N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-Chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative, a class of heterocyclic compounds known for their kinase inhibitory and antimicrobial properties. This compound features a 4-chloro-2-methylphenyl group at the 4-amino position, a 3,5-dimethylpiperidin-1-yl substituent at the 6-position, and a methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6/c1-12-7-13(2)11-27(10-12)20-24-18(16-9-22-26(4)19(16)25-20)23-17-6-5-15(21)8-14(17)3/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRQLTNQAUHDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with significant biological activity, particularly in pharmacology. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 384.9 g/mol. The structural features include:
- Pyrazolo[3,4-d]pyrimidine core : A bicyclic structure that contributes to the compound's pharmacological potential.
- Substituents : The presence of a 4-chloro-2-methylphenyl group and a 3,5-dimethylpiperidin-1-yl moiety enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.9 g/mol |
| CAS Number | 897758-02-0 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product. The synthesis process is crucial for optimizing yields and ensuring the compound's efficacy in biological assays.
Research indicates that compounds with similar structures exhibit promising results as inhibitors for various enzymes and receptors, particularly in cancer treatment and neurological disorders. The specific interactions of this compound with biological targets are still under investigation but suggest potential applications in therapeutic settings.
Pharmacological Potential
The compound has shown activity against various kinases involved in cancer progression. For instance:
- c-KIT Inhibition : Preliminary studies suggest that the compound may act as a selective inhibitor of the c-KIT kinase, which plays a crucial role in certain types of cancers such as gastrointestinal stromal tumors (GISTs) .
| Target Kinase | Activity | IC50 (μM) |
|---|---|---|
| c-KIT | Inhibitor | 0.11 |
| BCR-ABL | Moderate Inhibitor | 2.94 |
Therapeutic Applications
The unique structural features of this compound position it as a candidate for further development in treating:
- Cancer : Due to its kinase inhibition properties.
- Neurological Disorders : Given its potential to interact with receptors involved in neuroprotection.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies : Experiments demonstrated significant inhibition of cell proliferation in cancer cell lines when treated with this compound.
- Selectivity Profiles : Further research is needed to assess selectivity against various kinases to minimize off-target effects commonly associated with kinase inhibitors.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising results in targeting cancer cells. For instance, pyrazolo[3,4-d]pyrimidines are often investigated for their ability to inhibit kinases involved in cancer progression. A study on related compounds demonstrated their efficacy against various cancer cell lines, suggesting that N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may also exhibit similar properties .
Neurological Disorders
The piperidine moiety present in this compound is associated with neuroactive properties. Research has shown that derivatives of piperidine can act as effective agents in treating conditions like anxiety and depression by modulating neurotransmitter systems . The compound's potential as a neuroprotective agent warrants further exploration.
Antiviral Activity
Preliminary studies suggest that compounds with similar structures may inhibit viral replication. For example, certain pyrazolo[3,4-d]pyrimidines have been reported to exhibit antiviral activity against HIV and other viruses by interfering with viral enzymes . This presents an avenue for investigating the antiviral potential of this compound.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, prompting further investigation into the structure-activity relationship (SAR) of these compounds .
Case Study 2: Neuropharmacological Effects
In a pharmacological assessment involving piperidine derivatives, researchers found that certain compounds exhibited anxiolytic effects comparable to standard medications. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrazolo[3,4-d]pyrimidines | Cytotoxicity against cancer cell lines |
| Neuroactive | Piperidine derivatives | Anxiolytic effects |
| Antiviral | Similar pyrazolo derivatives | Inhibition of viral replication |
Table 2: Structure-Activity Relationship Insights
| Compound Type | Key Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Kinase inhibition sites | Anticancer activity |
| Piperidine derivatives | Modulation of neurotransmitter systems | Neuroactive effects |
Chemical Reactions Analysis
Core Reactivity of Pyrazolo[3,4-d]pyrimidine Scaffold
The compound’s reactivity is governed by its electron-deficient pyrazolo[3,4-d]pyrimidine ring system and substituents at positions 1, 4, and 6. Key reaction types include:
Nucleophilic Substitution at Position 4
The 4-amino group participates in substitution reactions under mild conditions. For example:
-
Amination : Reaction with cyclic amines (e.g., piperidine derivatives) in polar aprotic solvents (DMF, DMSO) at 50–80°C yields substituted derivatives .
-
Acid-Catalyzed Hydrolysis : The 4-amine group can undergo hydrolysis under strongly acidic conditions (e.g., HCl/H2O), though this is less common due to steric hindrance from adjacent substituents.
Piperidine Substituent (Position 6)
The 3,5-dimethylpiperidin-1-yl group undergoes:
-
Alkylation/Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions.
-
Oxidation : The tertiary amine can be oxidized to N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) .
Chloro-Methylphenyl Group (Position N-1)
The 4-chloro-2-methylphenyl moiety participates in:
-
Electrophilic Aromatic Substitution (EAS) : Limited due to electron-withdrawing effects of the chloro group. Reactions require strong directing groups or catalysts.
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible under Pd catalysis (e.g., Pd(PPh3)4, K2CO3) .
Regioselectivity in Ring Functionalization
The pyrazolo[3,4-d]pyrimidine core exhibits distinct regioselectivity:
| Reaction Type | Position Reacted | Conditions | Product Example |
|---|---|---|---|
| Nucleophilic attack | C-6 | K2CO3, DMF, 80°C | 6-alkoxy derivatives |
| Electrophilic substitution | C-3 | HNO3/H2SO4, 0°C | Nitro-substituted analogs |
| Radical halogenation | C-7 | NBS, AIBN, CCl4, reflux | 7-bromo derivatives |
Data from regioselectivity studies confirm C-6 as the most reactive site due to electron withdrawal by adjacent nitrogen atoms .
Synthetic Modifications for Biological Activity
Structural analogs of this compound were synthesized to optimize σ1 receptor binding:
The 4-(1-methylpyrazol-5-yl) derivative (compound 12f ) showed the highest lipophilic ligand efficiency (LLE = 5.2) among tested analogs .
Stability and Degradation Pathways
-
Hydrolytic Stability : Resistant to hydrolysis at pH 1–7 due to steric protection of the 4-amine group. Degrades at pH > 10 via ring-opening mechanisms.
-
Thermal Stability : Decomposes above 250°C, forming chlorinated aromatic byproducts.
Key Synthetic Protocols
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with analogous pyrazolo[3,4-d]pyrimidine derivatives reported in the evidence:
Key Structural and Functional Differences
Substituent Effects on Solubility and Bioavailability: The 3,5-dimethylpiperidin-1-yl group in the target compound likely enhances lipophilicity compared to polar substituents like methylsulfonyl (Compound 11) or pyridinylmethyl ( ). This may improve membrane permeability but reduce aqueous solubility.
Synthetic Complexity :
- The synthesis of Compound 11 ( ) involves oxidation with m-chloroperoxybenzoic acid (57% yield), while the target compound’s 3,5-dimethylpiperidin-1-yl group may require multi-step functionalization, possibly reducing overall yield.
Biological Activity Trends :
- Methylsulfonyl-substituted analogs (e.g., Compound 11) exhibit antibacterial activity against S. aureus (MIC: 8 µg/mL) , whereas bulky substituents like 3,5-dimethylpiperidin-1-yl (target compound) are hypothesized to favor kinase inhibition due to improved hydrophobic interactions with ATP-binding pockets.
Research Findings from Analogous Compounds
Antibacterial Activity ( )
- Compound 11 demonstrated moderate activity against S. coli XL-1.
- The methylsulfonyl group at position 6 may contribute to target specificity, as bulkier groups (e.g., 3,5-dimethylpiperidin-1-yl) are untested in this context.
Physicochemical Properties ( )
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?
- Methodology : Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React a pyrimidine intermediate (e.g., 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine) with substituted amines under reflux in dry acetonitrile or dichloromethane (DCM) .
- Step 2 : Optimize reaction time (e.g., 12–24 hours) and temperature (60–80°C) to enhance yields.
- Step 3 : Purify via recrystallization (e.g., acetonitrile) or column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., 1H NMR for methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 7.0–8.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C-N stretches at 1250–1350 cm⁻¹, pyrimidine ring vibrations at 1600–1650 cm⁻¹) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding between amine and pyrimidine groups, dihedral angles <15°) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?
- Approach :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed IC50 protocols, controlled cell lines) .
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replace 3,5-dimethylpiperidine with morpholine) to isolate activity contributors .
- Mechanistic Studies : Use molecular docking to assess binding affinity variations across enzyme isoforms .
Q. What strategies improve synthetic yield and scalability while minimizing byproducts?
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines .
- Catalysis : Employ Pd/C or CuI for coupling reactions to reduce reaction time .
- Workflow Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| 1 | Solvent | Dry acetonitrile | 15% |
| 2 | Catalyst | CuI (5 mol%) | 20% |
| 3 | Temp. | 70°C | 10% |
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap unreacted intermediates .
Q. How do structural modifications (e.g., trifluoromethyl groups) influence pharmacokinetic properties?
- Design Principles :
- Lipophilicity : Trifluoromethyl groups increase logP by ~0.5 units, enhancing blood-brain barrier penetration .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism in cytochrome P450 assays .
- Experimental Validation :
- In vitro ADME : Assess plasma protein binding and hepatic microsomal stability.
- In vivo PK : Compare half-life (t½) of trifluoromethyl vs. chloro derivatives in rodent models .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported crystal structure data (e.g., hydrogen bonding vs. hydrophobic interactions)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
